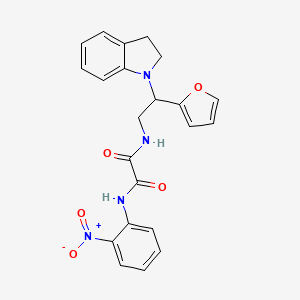
Boc-His(Dnp)-OH-IPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-His(Dnp)-OH-IPA, also known as N-α-t-Boc-N-im-dinitrophenyl-L-histidine isopropanol, is a compound used primarily in peptide synthesisThe compound is characterized by its stability to hydrogen fluoride and trifluoromethanesulfonic acid, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
The synthesis of Boc-His(Dnp)-OH-IPA typically involves the protection of the histidine amino group with a tert-butyloxycarbonyl (Boc) group and the introduction of a dinitrophenyl (Dnp) group. The reaction conditions often include the use of trifluoroacetic acid for deprotection cycles. Industrial production methods may employ solid-phase peptide synthesis techniques, which allow for the efficient and scalable preparation of the compound .
Analyse Des Réactions Chimiques
Boc-His(Dnp)-OH-IPA undergoes several types of chemical reactions, including:
Substitution Reactions: The Dnp group can be removed using thiophenol prior to hydrogen fluoride treatment.
Deprotection Reactions: The Boc group is typically removed using trifluoroacetic acid.
Peptide Bond Formation: The compound is used in solid-phase peptide synthesis to form peptide bonds between amino acids.
Common reagents used in these reactions include trifluoroacetic acid, thiophenol, and hydrogen fluoride. The major products formed from these reactions are peptides with the correct sequence of amino acids.
Applications De Recherche Scientifique
Boc-His(Dnp)-OH-IPA has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Chemoselective Protection: The compound is employed for the chemoselective protection of amino acids in peptide synthesis.
Native Chemical Ligation: It is involved in native chemical ligation applications, which is a method for chemically synthesizing proteins by ligating two peptides.
Synthesis of Difficult Sequences: The Boc/Bzl strategy, which includes compounds like this compound, is often utilized to synthesize challenging sequences in peptide synthesis.
Mécanisme D'action
The mechanism of action of Boc-His(Dnp)-OH-IPA involves the protection of histidine residues to prevent side reactions that could disrupt the peptide chain. The compound’s action is influenced by environmental factors such as temperature and pH. By protecting the histidine residues, it ensures the successful synthesis of peptides with the correct sequence of amino acids.
Comparaison Avec Des Composés Similaires
Boc-His(Dnp)-OH-IPA can be compared with other similar compounds used in peptide synthesis, such as:
Boc-His(Boc)-OH: Another histidine derivative used in peptide synthesis.
Boc-His(Trt)-OH: A compound with a trityl protecting group used in peptide synthesis.
Boc-His-OH: A simpler histidine derivative without additional protecting groups.
This compound is unique due to its stability to hydrogen fluoride and trifluoromethanesulfonic acid, making it particularly useful in solid-phase peptide synthesis.
Propriétés
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2648184.png)
![6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2648187.png)
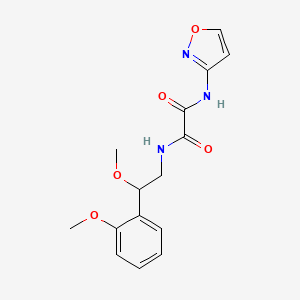
![N-[1-[[4-(aminosulfonyl)phenyl]amino]-2,2,2-trichloroethyl]-3-chloro-benzamide](/img/structure/B2648191.png)
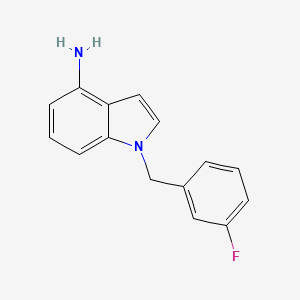
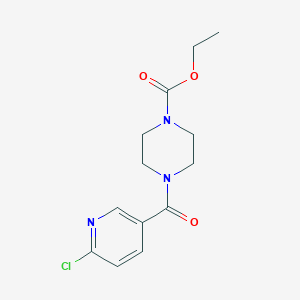
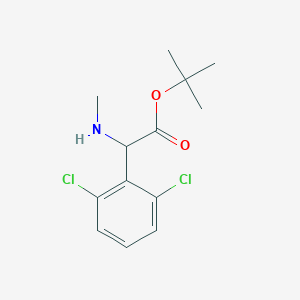
![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)
![3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)
![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)
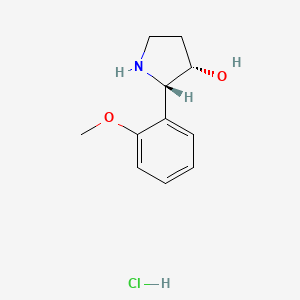
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2648200.png)
